molecular formula C21H24ClFN4O4S B10790394 5-Chloro-2-(1-(3-ethoxy-4-fluorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-sulfonamide

5-Chloro-2-(1-(3-ethoxy-4-fluorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-sulfonamide

Cat. No.: B10790394
M. Wt: 483.0 g/mol
InChI Key: WCUAFHYQNZBNRN-UHFFFAOYSA-N
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Description

5-chloro-2-(1-(3-ethoxy-4-fluorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]oxazole core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-2-aminobenzo[d]oxazole with 1-(3-ethoxy-4-fluorobenzyl)piperidine-4-amine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(1-(3-ethoxy-4-fluorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-chloro-2-(1-(3-ethoxy-4-fluorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacologically active moieties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(1-(3-ethoxy-4-fluorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]oxazole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24ClFN4O4S

Molecular Weight

483.0 g/mol

IUPAC Name

5-chloro-2-[[1-[(3-ethoxy-4-fluorophenyl)methyl]piperidin-4-yl]amino]-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C21H24ClFN4O4S/c1-2-30-18-9-13(3-4-16(18)23)12-27-7-5-14(6-8-27)25-21-26-17-10-15(22)20(32(24,28)29)11-19(17)31-21/h3-4,9-11,14H,2,5-8,12H2,1H3,(H,25,26)(H2,24,28,29)

InChI Key

WCUAFHYQNZBNRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)NC3=NC4=CC(=C(C=C4O3)S(=O)(=O)N)Cl)F

Origin of Product

United States

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